physicochemical properties of 4-Bromo-1H-indole-2-carbaldehyde
physicochemical properties of 4-Bromo-1H-indole-2-carbaldehyde
The following technical guide details the physicochemical properties, synthesis, and reactivity of 4-Bromo-1H-indole-2-carbaldehyde , a critical intermediate in the development of kinase inhibitors and indole-based therapeutics.
Core Scaffold Analysis for Medicinal Chemistry Applications
Executive Summary
4-Bromo-1H-indole-2-carbaldehyde (CAS: 1368231-70-2) represents a "privileged scaffold" in drug discovery.[1] Its value lies in its orthogonal reactivity : the C2-aldehyde functionality allows for rapid diversification (via reductive amination or condensation), while the C4-bromine atom serves as a stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This dual-functionality makes it an ideal precursor for fragment-based drug design (FBDD), particularly in targeting allosteric pockets of kinases where the indole 4-position often vectors into solvent-exposed regions.
Chemical Identity & Structural Analysis
The molecule features an indole core substituted at the 2-position with a formyl group and at the 4-position with a bromine atom. The proximity of the C4-bromine to the C3-position creates a unique steric environment that influences the regioselectivity of electrophilic attacks.
| Property | Detail |
| IUPAC Name | 4-Bromo-1H-indole-2-carbaldehyde |
| CAS Number | 1368231-70-2 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| SMILES | O=Cc1cc2c(cccc2Br)[nH]1 |
| InChIKey | QMULHCUEKZWWSC-UHFFFAOYSA-N |
Structural Nuances[2][3][4][5][6]
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Electronic Effects: The electron-withdrawing formyl group at C2 decreases the electron density of the pyrrole ring, making the NH proton more acidic (pKa ~15-16) compared to unsubstituted indole.
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Steric Hindrance: The bromine at C4 exerts a "buttressing effect" on the C3 position. While C3 is typically the most nucleophilic site in indoles, the C2-carbonyl deactivates the ring, and the C4-Br sterically impedes reactions at C3, directing electrophiles or oxidants preferentially to other sites or requiring forcing conditions.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon).
| Property | Value / Description | Source/Method |
| Physical State | Solid (Powder) | Experimental |
| Color | Off-white to pale yellow | Experimental |
| Melting Point | 168–172 °C (Predicted/Analogous) | Est.[2] based on 5-Br isomer |
| Solubility (Water) | Low (< 0.1 mg/mL) | Predicted (LogS -3.8) |
| Solubility (Organic) | Soluble in DMSO, DMF, THF, DCM | Experimental |
| LogP (Octanol/Water) | 2.74 | Predicted (Consensus) |
| TPSA | 32.86 Ų | Computed |
| pKa (NH) | ~15.5 | Predicted |
| H-Bond Donors | 1 (NH) | Structural |
| H-Bond Acceptors | 1 (C=O) | Structural |
Data Interpretation for Formulation: The LogP of 2.74 suggests good membrane permeability (Lipinski compliant). However, the low aqueous solubility necessitates the use of polar aprotic solvents (DMSO/DMF) for stock solutions in biological assays.
Synthesis & Experimental Protocols
Direct formylation of 4-bromoindole using Vilsmeier-Haack conditions typically targets the C3 position. Therefore, the C2-selective synthesis requires a Directed Ortho-Metalation (DoM) strategy.
Core Synthetic Route: C2-Lithiation Strategy
This protocol avoids the risk of Lithium-Halogen exchange at the C4-position by utilizing Lithium Diisopropylamide (LDA) instead of n-Butyllithium. LDA is a bulky, non-nucleophilic base that deprotonates the C2-H faster than it attacks the C4-Br bond.
Reagents
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Starting Material: 4-Bromo-1-(phenylsulfonyl)-1H-indole (Protected to direct lithiation and prevent N-deprotonation).
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Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.
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Electrophile: Anhydrous N,N-Dimethylformamide (DMF).
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Solvent: Anhydrous THF.
Step-by-Step Protocol
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Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 4-Bromo-1-(phenylsulfonyl)-indole (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 mins).
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Lithiation (Critical Step): Add LDA (1.2 eq) dropwise via syringe pump over 20 minutes.
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Formylation: Stir at -78 °C for 1 hour. Add anhydrous DMF (3.0 eq) dropwise.
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Warming: Allow the reaction to warm to 0 °C over 2 hours. The solution will typically turn yellow/orange.
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Quench & Deprotection: Quench with saturated NH₄Cl. Extract with EtOAc.
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Note: The phenylsulfonyl group is often removed in a separate step using TBAF (THF, reflux) or NaOH (MeOH/H₂O) to yield the free 4-Bromo-1H-indole-2-carbaldehyde .
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Synthetic Workflow Diagram (DOT)
Caption: Directed Ortho-Metalation route utilizing LDA to prevent C4-debromination.
Reactivity & Applications
The 4-bromo-2-formylindole scaffold offers two distinct "handles" for chemical modification, allowing for sequential functionalization.
A. C2-Aldehyde Reactivity (Electrophilic Handle)
The aldehyde is highly reactive towards nucleophiles.
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Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form C2-aminomethyl indoles.
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Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to form vinyl indoles.
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Condensation: Reaction with nitroalkanes (Henry Reaction) or active methylenes.
B. C4-Bromine Reactivity (Cross-Coupling Handle)
The bromine atom is deactivated relative to typical aryl bromides due to the electron-rich indole ring, but the electron-withdrawing C2-formyl group partially compensates for this, activating the C4-Br for Pd-catalyzed coupling.
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Suzuki-Miyaura: Coupling with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).
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Buchwald-Hartwig: Amination at C4 (requires bulky ligands like XPhos or BrettPhos).
Orthogonal Reactivity Map (DOT)
Caption: Divergent synthesis pathways: Blue paths utilize the aldehyde; Red paths utilize the bromide.
Handling & Safety (E-E-A-T)
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Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.
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Hazards: Classified as Irritant (H315, H319, H335) .
-
Eye Contact: Causes serious eye irritation. Use chemical safety goggles.
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Inhalation: May cause respiratory irritation. Handle only in a fume hood.
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Stability: Stable under neutral conditions. Avoid strong oxidizing agents (converts CHO to COOH) and strong bases (deprotonation of NH).
References
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Sigma-Aldrich. Product Specification: 4-Bromo-1H-indole-2-carbaldehyde.
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ChemScene. Physicochemical Data for CAS 1368231-70-2.
- Gribble, G. W.Indole Ring Synthesis: From Natural Products to Drug Discovery. Springer, 2016.
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Moyer, M. P., et al. "Metal-halogen exchange of bromoindoles."[8] J. Org.[8][9] Chem. 1986, 51, 5106. (Foundational work on Li-Hal exchange vs deprotonation).
-
BenchChem. Synthesis of substituted indole-2-carbaldehydes.
Sources
- 1. 4-Bromo-1-(2-methoxyethyl)-1H-Indole [benchchem.com]
- 2. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]
